(R)-(3-trifluoromethyl)mandelic acid
Overview
Description
“®-(3-trifluoromethyl)mandelic acid” is a chemical compound with the CAS Number: 51359-73-0 . It has a molecular weight of 220.15 and its molecular formula is C9H7F3O3 . The IUPAC name for this compound is (2R)-hydroxy [3- (trifluoromethyl)phenyl]ethanoic acid .
Molecular Structure Analysis
The InChI code for “®-(3-trifluoromethyl)mandelic acid” is 1S/C9H7F3O3/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m1/s1 . The InChI key is WECBNRQPNXNRSJ-SSDOTTSWSA-N .Physical And Chemical Properties Analysis
“®-(3-trifluoromethyl)mandelic acid” is a light-red to brown solid . The storage temperature for this compound is 2-8°C .Scientific Research Applications
Enantioselective Recognition and Catalyst Screening
- Enantioselective Fluorescent Recognition: The use of long-chain aliphatic-group-substituted mandelic acid for enantioselective fluorescent recognition in chiral catalyst screening has been explored. This approach demonstrates a new method for screening chiral catalysts using fluorescent sensors (Li, Lin, Qin, & Pu, 2005).
Biocatalytic Production and Pharmaceutical Applications
Biocatalytic Processes
The biocatalytic production of mandelic acid and its analogues is important in pharmaceutical chemistry and as chiral resolving agents. Various enzymatic syntheses, including nitrilase, lipase, and esterase-mediated reactions, have been studied for their efficiency and enantioselectivity (Martínková & Křen, 2018).
Green and Sustainable Production
A biocatalytic method for producing (R)-mandelic acid from various feedstocks, including styrene, L-phenylalanine, glycerol, and glucose, has been developed. This method offers a greener and more sustainable alternative to chemical synthesis, which often involves toxic cyanide (Lukito, Wang, Sekar, & Li, 2021).
Chiral Separation and Pharmaceutical Intermediates
Chiral Separation Technologies
The application of novel chiral recognition technology and aqueous two-phase extraction for the chiral separation of mandelic acid has been investigated. This approach focuses on the preferential recognition of the (R)-enantiomer and is significant for pharmaceutical intermediate production (Xing & Li, 2012).
Biotechnological Strategies for Production
Various biotechnological strategies for the production of (R)-mandelic acid have been explored, highlighting the advantages of microbial biotransformation and enzymatic catalysis over chemical approaches. This includes the use of wild type and recombinant microbial strains for efficient production (Singh & Sambyal, 2022).
Analytical and Separation Techniques
Ion-Exchange Process for Separation
The use of ion-exchange processes for the efficient separation of (R)-mandelic acid from bioreaction mixtures has been researched, providing a method with high recovery yield and potential industrial application (Xue, Liu, Xu, Wang, & Zheng, 2011).
Chromatographic Resolution
Studies on the chromatographic resolution of (R,S)-mandelic acid using Chiralcel-OD columns have been conducted. This research explores the effects of various mobile phase components on the retention and enantioseparation of mandelic acid (Mao, Zhang, Rohani, & Ray, 2012).
Safety And Hazards
The safety information for “®-(3-trifluoromethyl)mandelic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .
properties
IUPAC Name |
(2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECBNRQPNXNRSJ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428249 | |
Record name | (R)-(3-trifluoromethyl)mandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(3-trifluoromethyl)mandelic acid | |
CAS RN |
51359-73-0 | |
Record name | (R)-(3-trifluoromethyl)mandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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